2-(4-Methylpentylidene)cyclopentan-1-one
Description
2-(4-Methylpentylidene)cyclopentan-1-one is a cyclopentanone derivative featuring a 4-methylpentylidene substituent at the 2-position of the cyclopentanone ring. These analogs exhibit diverse physicochemical properties and applications, ranging from pharmaceuticals to fragrance ingredients.
Properties
CAS No. |
67845-57-2 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2E)-2-(4-methylpentylidene)cyclopentan-1-one |
InChI |
InChI=1S/C11H18O/c1-9(2)5-3-6-10-7-4-8-11(10)12/h6,9H,3-5,7-8H2,1-2H3/b10-6+ |
InChI Key |
VVHLWZHKGNSZQT-UXBLZVDNSA-N |
Isomeric SMILES |
CC(C)CC/C=C/1\CCCC1=O |
Canonical SMILES |
CC(C)CCC=C1CCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpentylidene)cyclopentan-1-one typically involves the condensation of cyclopentanone with 4-methylpentanal under basic conditions. The reaction proceeds via an aldol condensation mechanism, where the enolate ion of cyclopentanone reacts with the aldehyde group of 4-methylpentanal to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpentylidene)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylpentylidene group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
2-(4-Methylpentylidene)cyclopentan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylpentylidene)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent on the cyclopentanone core significantly influences molecular weight, polarity, and stability. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Effects : Bulky substituents (e.g., aryl groups in PGV-1) increase molecular weight and enhance photostability, making them suitable for pharmaceutical applications. Smaller groups like allylidene (C₈H₁₀O) favor reactivity in synthetic pathways .
- Polarity : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase polarity, affecting solubility and chromatographic behavior .
Stability and Reactivity
- Photostability: PGV-1 and other diarylidenyl derivatives resist degradation better than curcumin due to reduced enol-keto tautomerism .
- Reactivity : Allylidene and nitro-substituted derivatives undergo nucleophilic additions or redox reactions, useful in building complex heterocycles .
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